molecular formula C6H12ClN3 B1206604 4-Methylhistamine CAS No. 36507-31-0

4-Methylhistamine

Cat. No.: B1206604
CAS No.: 36507-31-0
M. Wt: 161.63 g/mol
InChI Key: IRQCBSLSHHBBIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylhistamine typically involves the alkylation of histamine. One common method includes the reaction of histamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using similar alkylation reactions. Optimization of reaction conditions, such as temperature, solvent, and concentration, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methylhistamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Immunomodulatory Effects in Autoimmune Diseases

Recent studies have highlighted the role of 4-Methylhistamine in modulating immune responses, particularly in the context of autoimmune diseases such as experimental autoimmune encephalomyelitis (EAE), which serves as a model for multiple sclerosis.

  • Study Findings : In a study involving EAE mice, treatment with this compound resulted in increased clinical scores and heightened expression of pro-inflammatory mediators such as NF-κB p65 and various cytokines (IL-6, TNF-α) in the brain tissue. This suggests that this compound exacerbates the symptoms of EAE by promoting inflammation through H4 receptor activation .

Role in Cancer Research

The compound also plays a significant role in cancer research, particularly regarding its effects on tumor growth and immune cell dynamics.

  • Tumor Growth : In models of breast cancer, this compound has been shown to decrease tumor volume and enhance survival rates. Mice lacking the H4 receptor exhibited reduced tumor size and increased infiltration of natural killer (NK) cells, indicating that H4 receptor signaling may influence antitumor immunity .
  • Mechanistic Insights : The immunomodulatory effects of this compound include altering the composition of immune cell populations within tumors and lymph nodes, suggesting its potential utility in enhancing immune responses against tumors .

Inflammatory Disorders

This compound's involvement extends to various inflammatory conditions, where it may serve as a target for therapeutic intervention.

  • Chemotaxis of Immune Cells : The histamine H4 receptor is critical for the chemotaxis of leukocytes and mast cells to sites of inflammation. Studies indicate that this compound can enhance the recruitment of these cells, which is pivotal in conditions like asthma and atopic dermatitis .
  • Potential Therapeutic Target : Given its role in mediating inflammatory responses, this compound and its analogs are being investigated as potential therapeutic agents for managing chronic inflammatory diseases .

Data Summary

Application AreaKey FindingsReference
Autoimmune DiseasesExacerbates symptoms in EAE; increases pro-inflammatory mediators
Cancer ResearchReduces tumor volume; enhances NK cell infiltration
Inflammatory DisordersPromotes chemotaxis of leukocytes; potential therapeutic target

Case Studies

  • Experimental Autoimmune Encephalomyelitis (EAE) :
    • Objective : To evaluate the impact of this compound on EAE progression.
    • Methodology : Mice treated with 30 mg/kg/day via intraperitoneal injection.
    • Results : Significant increase in clinical scores and inflammatory markers compared to control groups.
    • : Indicates a detrimental role for H4 receptor agonists in autoimmune pathogenesis .
  • Breast Cancer Model :
    • Objective : Investigate the immunomodulatory function of H4 receptors.
    • Methodology : Comparison between wild-type and H4R knockout mice.
    • Results : H4R knockout mice showed reduced tumor size and altered immune cell composition.
    • : Suggests that targeting H4 receptors may enhance antitumor immunity .

Comparison with Similar Compounds

Uniqueness: 4-Methylhistamine is unique due to its high selectivity for the H4 receptor, making it a valuable tool for studying this specific receptor subtype . This selectivity distinguishes it from other histamine analogs and allows for more targeted research applications.

Biological Activity

4-Methylhistamine (4-MeH) is a significant compound in pharmacological research, primarily recognized as a potent agonist of the histamine H4 receptor (H4R). This article delves into its biological activity, mechanisms of action, and implications in various physiological and pathological conditions.

Overview of this compound

This compound is a derivative of histamine, differing by the addition of a methyl group at the fourth position. Its chemical structure is represented as follows:

  • Chemical Name: 5-(2-Aminoethyl)-4-methylimidazole dihydrochloride
  • Molecular Formula: C₆H₈Cl₂N₄
  • Molecular Weight: 195.06 g/mol

4-MeH primarily exerts its effects through the activation of the H4R, which is coupled to Gα/i proteins. This receptor is expressed on various immune cells, including mast cells, basophils, and eosinophils, playing a crucial role in mediating inflammatory responses. Activation of H4R leads to:

  • Increased production of pro-inflammatory cytokines such as IL-6 and TNF-α.
  • Enhanced chemotaxis and migration of immune cells to sites of inflammation.
  • Modulation of cell signaling pathways involving MAPK and calcium release .

Inflammatory Response

Research indicates that 4-MeH aggravates conditions such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. In a study involving EAE mice, administration of 4-MeH significantly increased clinical scores and levels of inflammatory mediators like GM-CSF, MCP-1, IL-6, and TNF-α in the brain . This suggests that 4-MeH promotes pro-inflammatory processes that can exacerbate autoimmune diseases.

Role in Allergic Reactions

In allergic responses, 4-MeH has been shown to induce IL-6 production in mouse mast cells. This effect is potentiated by lipopolysaccharide (LPS) stimulation and can be inhibited by H4R antagonists . The ability of 4-MeH to enhance mast cell activation underscores its potential involvement in allergic inflammation.

Selectivity at Histamine Receptors

The selectivity profile of this compound reveals its preferential activity at H4R compared to H1 and H2 receptors. Studies have demonstrated that while it acts as an agonist at H1 and H2 receptors, its potency is significantly higher at H4R:

Receptor TypeEC50 Value (-log)Potency Ratio
H14.571
H25.23~5

This table illustrates that 4-MeH exhibits approximately five times greater potency at H2 receptors than at H1 receptors .

Case Study: Autoimmune Disease Model

In a controlled experiment with EAE mice treated with 30 mg/kg/day of 4-MeH, researchers observed:

  • Increased Clinical Scores: Mice treated with 4-MeH showed significantly worsened clinical symptoms compared to vehicle-treated controls.
  • Flow Cytometry Analysis: Enhanced expression of inflammatory markers was noted in CD19+ and CXCR5+ B cells from spleens.
  • RT-PCR Results: Elevated mRNA levels for NF-κB p65, GM-CSF, MCP-1, IL-6, and TNF-α were documented in the brains of treated mice .

Clinical Implications

The findings from various studies suggest that targeting the H4R with selective agonists like 4-MeH could have therapeutic implications for conditions characterized by chronic inflammation or allergic responses. However, caution is warranted due to its potential to exacerbate certain autoimmune conditions.

Q & A

Q. What are the primary receptor targets of 4-methylhistamine, and how can researchers validate selectivity in experimental models?

This compound (4-MH) primarily targets histamine H2 and H4 receptors. To validate selectivity:

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]-tiotidine for H2 receptors) and selective antagonists (e.g., JNJ7777120 for H4 receptors) to assess displacement. For H2 receptors, 4-MH shows selectivity over H1 receptors (H1:H2 ~1:90) .
  • Functional Assays : Compare EC50 values across receptor subtypes. For example, 4-MH activates H4 receptors with pEC50 = 7.4 ± 0.1 in transfected cells, while showing minimal activity at H1/H3 receptors .
  • Cross-Reactivity Controls : Include H1/H3 agonists (e.g., histamine) and antagonists (e.g., pyrilamine for H1) to confirm specificity .

Q. How should researchers design concentration-response experiments to assess this compound's efficacy at H4 receptors?

  • Dose-Response Curves : Use non-linear regression analysis (e.g., GraphPad Prism) to calculate pEC50 and Hill coefficients (nH). For 4-MH, typical EC50 values range from 50–73 nM in human and rodent H4 receptors .
  • Antagonist Blockade : Co-administer selective H4 antagonists (e.g., JNJ7777120) to confirm receptor-mediated effects. A rightward shift in the curve indicates competitive antagonism (pA2 = 7.8 for JNJ7777120) .
  • Negative Controls : Test 4-MH in H4 receptor knockout models or with non-selective histamine receptor blockers .

Q. What computational methods elucidate the tautomerism of this compound, and how do these findings impact receptor binding?

  • Quantum-Chemical Calculations : Semiempirical methods (MNDO, MINDO/3) and ab initio approaches (STO-3G/3-21G basis sets) compare tautomer stability. 4-MH exists predominantly as the NT-H tautomer at physiological pH, which aligns with its H2/H4 receptor affinity .
  • Structural Optimization : Compare tautomerization energies and protonation states to identify pharmacologically active conformers. For 4-MH, tautomer stability correlates with H4 receptor activation .
  • Implications : Tautomer preference influences hydrogen-bonding patterns in receptor binding pockets, explaining selectivity over H1 receptors .

Q. How does deuteration of this compound affect its binding affinity compared to histamine and 2-methylhistamine?

  • Binding Assays : Deuteration significantly alters histamine’s pIC50 (7.25 → 7.80) and reduces 2-methylhistamine’s affinity (8.38 → 6.85), but has minimal impact on 4-MH (7.31 → 7.67) .
  • Mechanistic Insights : Use homology modeling (e.g., H2 receptor structures) and quantum mechanics/molecular mechanics (QM/MM) to identify deuterium-sensitive residues. 4-MH’s binding pocket may lack exchangeable protons, explaining its insensitivity to deuteration .
  • Experimental Validation : Compare deuterated vs. non-deuterated 4-MH in functional assays (e.g., cAMP accumulation or calcium signaling) .

Q. What are the discrepancies between in vitro and in vivo effects of this compound on inflammatory mediators?

  • In Vitro Findings : 4-MH induces IL-6 in mouse mast cells independently of LPS, but does not generate TXA2/PGE2 in guinea pig lung models .
  • In Vivo Observations : In rats, 4-MH increases TNF-α, NF-κB, and STAT-3 in LPS-induced inflammation, suggesting context-dependent roles .
  • Resolution Strategies :
    • Use tissue-specific knockout models (e.g., mast cell-deficient mice) to isolate receptor contributions.
    • Measure pharmacokinetics (e.g., plasma half-life) to account for metabolite interference .

Q. How can researchers address contradictory data on this compound’s role in thrombosis and inflammation?

  • Model-Specific Effects : In guinea pig lungs, 4-MH does not induce TXA2 under normal conditions but shows weak activity in sensitized models. Use pyrilamine (H1 antagonist) to differentiate H1/H4 cross-talk .
  • Pathway Analysis : Profile downstream mediators (e.g., COX-1/2, prostaglandins) in parallel with receptor activation assays .
  • Species Considerations : Human H4 receptors have higher 4-MH affinity (Ki = 50 nM) than rodent isoforms (Ki = 55–73 nM), necessitating cross-species validation .

Q. What methodologies are recommended for studying this compound’s cross-talk with LPS in mast cell activation?

  • Co-Stimulation Assays : Treat mast cells with 4-MH and LPS, then quantify IL-6, IL-12p70, or TNF-α via ELISA. 4-MH potentiates LPS-induced cytokine production in murine models .
  • Pathway Inhibition : Use JAK/STAT inhibitors (e.g., H89) or NF-κB blockers to dissect signaling cascades .
  • Receptor Specificity : Confirm H4 dependence using JNJ7777120 and exclude H1/H2 involvement via selective antagonists .

Q. How do structural modifications of this compound influence its selectivity across histamine receptor subtypes?

  • Methylation Position : 4-Methyl substitution enhances H4 selectivity over H1/H2, whereas 2-methylhistamine preferentially activates H1 receptors .
  • Synthetic Analogs : Compare 4-MH with dimaprit (H2 agonist) and betahistine (H1 agonist) in binding/functional assays.
  • Crystallography : Resolve receptor-ligand complexes (e.g., H4R-4-MH) to identify critical residues (e.g., Glu182, Asp94) governing selectivity .

Properties

IUPAC Name

2-(5-methyl-1H-imidazol-4-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c1-5-6(2-3-7)9-4-8-5;/h4H,2-3,7H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQCBSLSHHBBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36376-47-3
Record name 1H-Imidazole-5-ethanamine, 4-methyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36376-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylhistamine
Reactant of Route 2
4-Methylhistamine
Reactant of Route 3
4-Methylhistamine
Reactant of Route 5
Reactant of Route 5
4-Methylhistamine
Reactant of Route 6
4-Methylhistamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.